2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a 4-chlorophenylsulfanyl methyl group at position 2 and a 5-methoxy group. The N-acetamide moiety is linked to a 3,5-dimethylphenyl group, introducing steric and electronic modifications.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-16(2)10-18(9-15)25-23(28)13-26-12-22(29-3)21(27)11-19(26)14-30-20-6-4-17(24)5-7-20/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLIPFLAOBWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights synthetic methodologies and spectroscopic data for structurally related acetamide derivatives. Although the core dihydropyridinone scaffold of the target compound differs from the cyanoacetamide derivatives in , comparisons can be drawn based on substituent effects, synthetic approaches, and physicochemical properties.
Table 1: Substituent Effects on Physicochemical Properties of Selected Acetamide Derivatives
Key Observations:
Substituent Influence on Melting Points :
- Electron-withdrawing groups (e.g., chloro) typically increase melting points due to enhanced intermolecular interactions. For example, the 4-methylphenyl derivative (13a) melts at 288°C, while the 4-methoxyphenyl analog (13b) melts lower at 274°C . The target compound’s 4-chlorophenylsulfanyl group may similarly elevate its melting point relative to alkyl/methoxy-substituted analogs.
- Steric effects from the 3,5-dimethylphenyl group in the target compound could reduce crystallinity compared to para-substituted derivatives.
Synthetic Flexibility: demonstrates coupling reactions between cyanoacetanilides and diazonium salts to introduce diverse aryl groups (e.g., 4-chloro, 4-methyl) . While the target compound’s synthesis likely involves different steps (e.g., sulfanyl methylation), this highlights the role of substituent tuning in optimizing yields and purity.
Spectroscopic Signatures: The cyano (C≡N) and carbonyl (C=O) groups in ’s compounds produce distinct IR peaks (~2210–2214 cm⁻¹ and ~1660–1664 cm⁻¹, respectively) . The target compound’s 4-oxo dihydropyridinone and sulfanyl groups would exhibit unique NMR and IR profiles, with S-C stretching vibrations expected near 600–700 cm⁻¹.
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